

Spectroscopic Analysis of 3,4,5-Trialkoxybenzoic Acids: A Technical Overview

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Compound of Interest

Compound Name: 3,4,5-Triethoxybenzoic acid

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This technical guide outlines the spectroscopic characterization of 3,4,5-trialkoxybenzoic acids, a class of compounds with applications in medicinal chemistry and materials science. While specific experimental data for **3,4,5-triethoxybenzoic acid** is not readily available in public spectroscopic databases, this document provides a comprehensive framework for its analysis. To illustrate the expected spectroscopic features, data for the closely related analogue, 3,4,5-trimethoxybenzoic acid, is presented. The experimental protocols detailed herein are standard methodologies applicable to the characterization of **3,4,5-triethoxybenzoic acid**.

Introduction

3,4,5-Trialkoxybenzoic acids are derivatives of benzoic acid characterized by the presence of three alkoxy groups on the aromatic ring. The nature and position of these substituents significantly influence the molecule's electronic properties, reactivity, and biological activity. Accurate spectroscopic characterization is paramount for confirming the chemical structure and purity of synthesized compounds in this class. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Presentation

The following tables summarize the expected and observed spectroscopic data for 3,4,5-trialkoxybenzoic acids. Note that the data presented for 3,4,5-trimethoxybenzoic acid is for

illustrative purposes to guide the analysis of **3,4,5-triethoxybenzoic acid**.

Table 1: ^1H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) in ppm (Multiplicity, Integration, Assignment)
3,4,5-Triethoxybenzoic acid	Not Available	Data not available in searched resources.
3,4,5-Trimethoxybenzoic acid	DMSO- d_6	12.95 (s, 1H, -COOH), 7.25 (s, 2H, Ar-H), 3.84 (s, 6H, 2 x -OCH ₃), 3.74 (s, 3H, -OCH ₃)[1]

Table 2: ^{13}C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) in ppm (Assignment)
3,4,5-Triethoxybenzoic acid	Not Available	Data not available in searched resources.
3,4,5-Trimethoxybenzoic acid	DMSO- d_6	167.40 (C=O), 153.11 (C-O), 141.81 (C-O), 126.38 (Ar-C), 106.98 (Ar-C), 60.55 (-OCH ₃), 56.35 (-OCH ₃)[1][2]

Table 3: IR Spectroscopic Data

Compound	Technique	Key Absorption Bands (cm^{-1})
3,4,5-Triethoxybenzoic acid	Not Available	Data not available in searched resources.
3,4,5-Trimethoxybenzoic acid	Not Available	Expected absorptions: ~3300-2500 (O-H stretch, broad), ~1700 (C=O stretch), ~1600, ~1500 (C=C aromatic stretch), ~1250, ~1050 (C-O stretch)

Table 4: Mass Spectrometry Data

Compound	Ionization Method	Key Fragment Ions (m/z)
3,4,5-Triethoxybenzoic acid	Not Available	Data not available in searched resources.
3,4,5-Trimethoxybenzoic acid	Not Available	Expected fragments: [M] ⁺ , [M-OH] ⁺ , [M-COOH] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are generally applicable for the analysis of **3,4,5-triethoxybenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A high-resolution NMR spectrometer, such as a Bruker Avance-400 (400 MHz for ¹H NMR, 100 MHz for ¹³C NMR), is typically used.^[1]
- **Sample Preparation:** A few milligrams of the analyte are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is commonly used as an internal standard.
- **Data Acquisition:**
 - ¹H NMR: Spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS.
 - ¹³C NMR: Spectra are typically acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent signal or TMS.
- **Data Analysis:** The chemical shifts, integration values, and coupling patterns of the signals are analyzed to elucidate the structure of the molecule.

Infrared (IR) Spectroscopy

- **Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer is used.

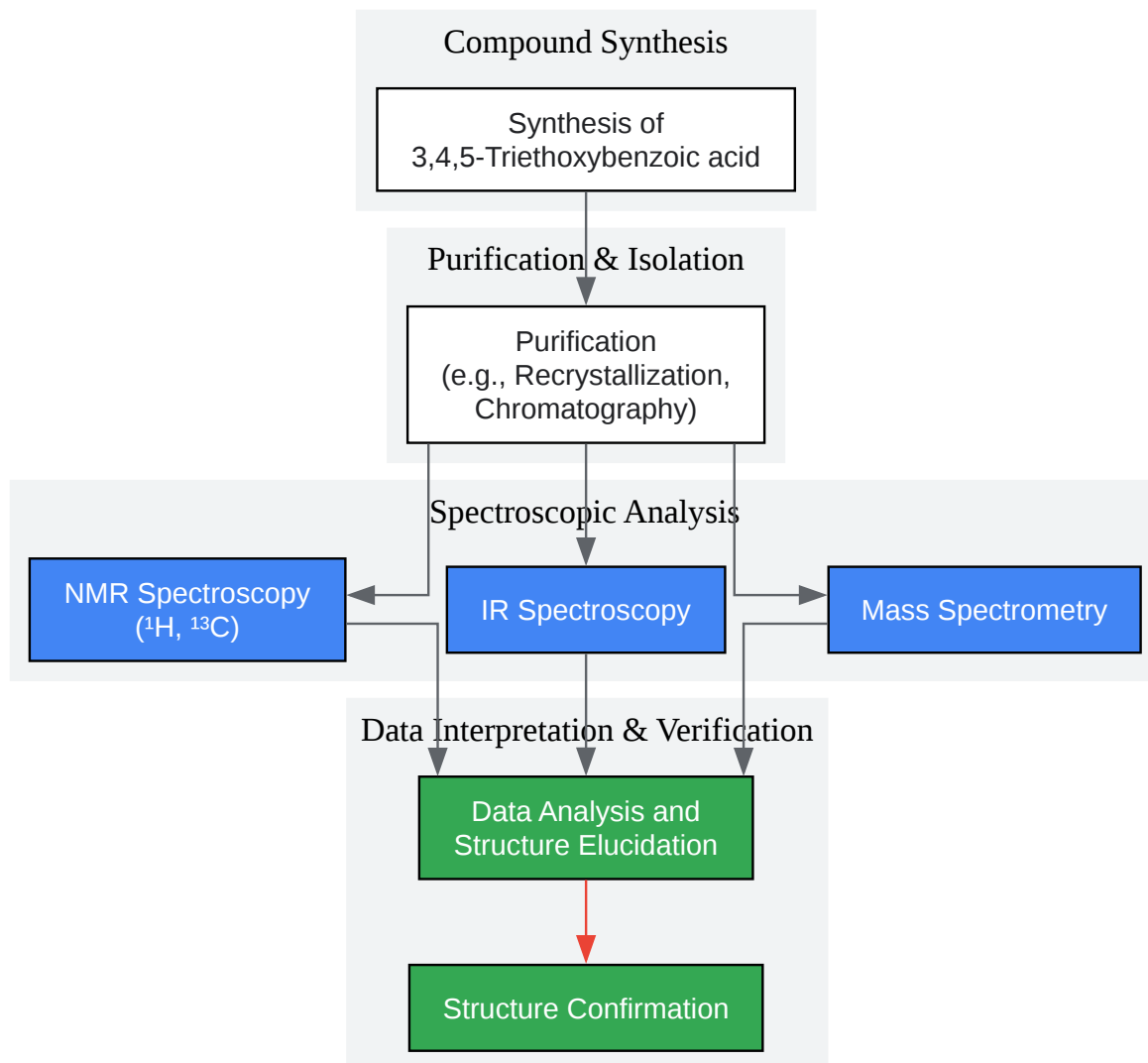
- **Sample Preparation:** The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or dissolved in a suitable solvent.
- **Data Acquisition:** The spectrum is typically recorded over the range of 4000-400 cm^{-1} .
- **Data Analysis:** The positions and shapes of the absorption bands are correlated with the presence of specific functional groups in the molecule.

Mass Spectrometry (MS)

- **Instrumentation:** Various types of mass spectrometers can be used, such as those employing Electron Ionization (EI) or Electrospray Ionization (ESI).
- **Sample Introduction:** The sample can be introduced directly, or via a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
- **Data Acquisition:** The instrument is operated to detect positive or negative ions, and the mass-to-charge ratio (m/z) of the ions is recorded.
- **Data Analysis:** The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers clues about its structure.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like **3,4,5-triethoxybenzoic acid**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Conclusion

While specific, experimentally verified spectroscopic data for **3,4,5-triethoxybenzoic acid** are not present in the searched public domain resources, this guide provides the necessary framework for its characterization. By following the outlined experimental protocols for NMR,

IR, and MS, and by using the provided data for the trimethoxy analogue as a reference, researchers can effectively analyze and confirm the structure of **3,4,5-triethoxybenzoic acid**. The provided workflow visualization serves as a general guide for the logical progression of compound characterization in a research and development setting.

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References

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